molecular formula C8H8Cl2O B591521 (2,6-Dichloro-3-methylphenyl)methanol CAS No. 1378814-84-6

(2,6-Dichloro-3-methylphenyl)methanol

Cat. No.: B591521
CAS No.: 1378814-84-6
M. Wt: 191.051
InChI Key: CYPLSIRGEFFQAL-UHFFFAOYSA-N
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Description

(2,6-Dichloro-3-methylphenyl)methanol is an organic compound with the molecular formula C8H8Cl2O. It is characterized by the presence of two chlorine atoms and a methyl group attached to a phenyl ring, with a methanol group attached to the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dichloro-3-methylphenyl)methanol typically involves the chlorination of 3-methylphenol followed by a reduction reaction. The process can be summarized as follows:

    Chlorination: 3-methylphenol is treated with chlorine gas in the presence of a catalyst such as ferric chloride to introduce chlorine atoms at the 2 and 6 positions of the phenyl ring.

    Reduction: The resulting 2,6-dichloro-3-methylphenol is then subjected to a reduction reaction using a reducing agent like sodium borohydride or lithium aluminum hydride to convert the phenol group to a methanol group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination and reduction steps.

Chemical Reactions Analysis

Types of Reactions: (2,6-Dichloro-3-methylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form a corresponding hydrocarbon by removing the hydroxyl group.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: 2,6-Dichloro-3-methylbenzaldehyde or 2,6-Dichloro-3-methylbenzoic acid.

    Reduction: 2,6-Dichloro-3-methylbenzene.

    Substitution: 2,6-Dichloro-3-methylphenylmethoxy or 2,6-Dichloro-3-methylphenylcyanide.

Scientific Research Applications

(2,6-Dichloro-3-methylphenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (2,6-Dichloro-3-methylphenyl)methanol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on the functional groups present. The pathways involved may include:

    Enzyme Inhibition: The chlorine atoms and methanol group can interact with the active sites of enzymes, leading to inhibition of enzyme activity.

    Signal Transduction: The compound may affect signal transduction pathways by modulating the activity of receptors or other signaling molecules.

Comparison with Similar Compounds

    (2,6-Dichlorophenyl)methanol: Lacks the methyl group at the 3 position.

    (3-Methylphenyl)methanol: Lacks the chlorine atoms at the 2 and 6 positions.

    (2,6-Dichloro-4-methylphenyl)methanol: Has a methyl group at the 4 position instead of the 3 position.

Uniqueness: (2,6-Dichloro-3-methylphenyl)methanol is unique due to the specific arrangement of chlorine atoms and the methyl group on the phenyl ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various applications.

Properties

IUPAC Name

(2,6-dichloro-3-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O/c1-5-2-3-7(9)6(4-11)8(5)10/h2-3,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPLSIRGEFFQAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90855687
Record name (2,6-Dichloro-3-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90855687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378814-84-6
Record name (2,6-Dichloro-3-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90855687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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